CB2 Receptor Binding Affinity and Selectivity
MDA 19 demonstrates a high degree of selectivity for the CB2 receptor over the CB1 receptor. In direct comparative radioligand binding studies, MDA 19's human CB2 Ki of 43.3 nM, while potent, is significantly less than that of its close structural analog BZO-CHMOXIZID. This differentiation in binding affinity is a critical parameter for experimental design and data interpretation [1][2].
| Evidence Dimension | Human CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 43.3 ± 10.3 nM [1] |
| Comparator Or Baseline | BZO-CHMOXIZID (CHM-MDA-19): 2.21 nM (functional EC50, correlated with high affinity) [2] |
| Quantified Difference | BZO-CHMOXIZID is approximately 20-fold more potent than MDA 19 at CB2 receptors based on functional EC50 data [2]. |
| Conditions | In vitro radioligand binding assay on human CB2 receptor-expressing cells for MDA 19; Functional assay on CB2 receptor-expressing cells for BZO-CHMOXIZID. |
Why This Matters
This quantifiable difference in CB2 receptor engagement is essential for dose-response calculations and ensures that experimental outcomes are correctly attributed to the specific compound, preventing cross-study data misinterpretation when comparing results from different OXIZID analogs.
- [1] Xu, J. J., et al. (2010). Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. Anesthesia & Analgesia, 111(1), 99-109. View Source
- [2] Janssens, L. K., et al. (2022). Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonists. Drug Testing and Analysis, 14(3), 477-488. View Source
